N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide
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Overview
Description
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide is an organic compound with a complex structure that includes both amide and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable diketone with hydrazine.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
Uniqueness
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trimethylpyrazole moiety and the propanamide group make it particularly interesting for research in various scientific fields.
Properties
IUPAC Name |
3-(prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-5-10(17)13-7-6-11(18)14-12-8(2)9(3)15-16(12)4/h5H,1,6-7H2,2-4H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZFYKLKBANFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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